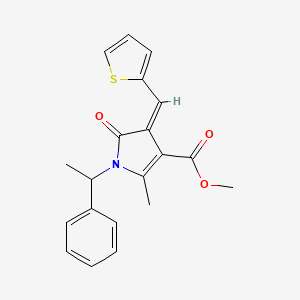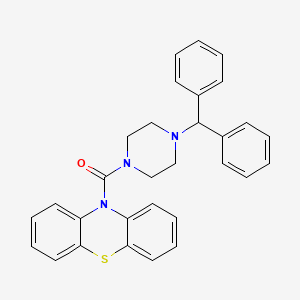
methyl (4Z)-2-methyl-5-oxo-1-(1-phenylethyl)-4-(thiophen-2-ylmethylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (4Z)-2-methyl-5-oxo-1-(1-phenylethyl)-4-(thiophen-2-ylmethylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that includes a pyrrole ring, a thiophene ring, and various functional groups
Métodos De Preparación
The synthesis of methyl (4Z)-2-methyl-5-oxo-1-(1-phenylethyl)-4-(thiophen-2-ylmethylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multiple steps, including the formation of the pyrrole ring and the introduction of the thiophene and phenylethyl groups. The synthetic route may involve the following steps:
Formation of the Pyrrole Ring: This can be achieved through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Thiophene Group: This step may involve a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a thiophene boronic acid reacts with a halogenated pyrrole derivative.
Introduction of the Phenylethyl Group: This can be done through a Friedel-Crafts alkylation, where a phenylethyl halide reacts with the pyrrole ring in the presence of a Lewis acid catalyst.
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and reduce costs, as well as the use of scalable reaction conditions and purification techniques.
Análisis De Reacciones Químicas
Methyl (4Z)-2-methyl-5-oxo-1-(1-phenylethyl)-4-(thiophen-2-ylmethylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents for these reactions include halogens, alkyl halides, and nucleophiles such as amines or thiols.
The major products formed from these reactions will depend on the specific conditions and reagents used, but they may include various derivatives with modified functional groups or ring structures.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development. It could be tested for its effects on various biological targets, such as enzymes or receptors.
Medicine: If the compound shows promising biological activity, it could be developed into a therapeutic agent for the treatment of diseases. Its unique structure may allow it to interact with specific molecular targets in the body.
Industry: The compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or stability. It may also be used as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of methyl (4Z)-2-methyl-5-oxo-1-(1-phenylethyl)-4-(thiophen-2-ylmethylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate will depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing it from catalyzing its normal reaction.
Receptor Binding: The compound may bind to a receptor on the surface of a cell, triggering a signaling pathway that leads to a biological response.
DNA Intercalation: The compound may insert itself between the base pairs of DNA, disrupting the normal function of the genetic material.
The specific molecular targets and pathways involved will need to be determined through experimental studies.
Comparación Con Compuestos Similares
Methyl (4Z)-2-methyl-5-oxo-1-(1-phenylethyl)-4-(thiophen-2-ylmethylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate can be compared with other similar compounds, such as:
Pyrrole Derivatives: Compounds with a pyrrole ring and various substituents, which may have similar chemical properties and reactivity.
Thiophene Derivatives:
Phenylethyl Derivatives: Compounds with a phenylethyl group and various functional groups, which may have similar biological activity and potential as drug candidates.
Propiedades
Fórmula molecular |
C20H19NO3S |
|---|---|
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
methyl (4Z)-2-methyl-5-oxo-1-(1-phenylethyl)-4-(thiophen-2-ylmethylidene)pyrrole-3-carboxylate |
InChI |
InChI=1S/C20H19NO3S/c1-13(15-8-5-4-6-9-15)21-14(2)18(20(23)24-3)17(19(21)22)12-16-10-7-11-25-16/h4-13H,1-3H3/b17-12- |
Clave InChI |
OBOCUNKHDWENNL-ATVHPVEESA-N |
SMILES isomérico |
CC1=C(/C(=C/C2=CC=CS2)/C(=O)N1C(C)C3=CC=CC=C3)C(=O)OC |
SMILES canónico |
CC1=C(C(=CC2=CC=CS2)C(=O)N1C(C)C3=CC=CC=C3)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(benzenesulfonyl)-6-imino-7-(3-methoxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11604401.png)
![N-(4-bromophenyl)-2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B11604403.png)

![(4Z)-4-{[(2,5-dimethoxyphenyl)amino]methylidene}-2-(2-methylphenyl)isoquinoline-1,3(2H,4H)-dione](/img/structure/B11604416.png)
![2-ethoxy-4-{(E)-[2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazinylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B11604421.png)
![6-methyl-7-[(3-methylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11604426.png)
![9-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-8-hydroxy-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydroacridin-1(2H)-one](/img/structure/B11604434.png)

![Methyl 6-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11604441.png)
![ethyl 7-cyclohexyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11604448.png)
![8-benzyl-2,3,4,9-tetramethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B11604449.png)
![2-[(4E)-4-[(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-YL)methylidene]-2,5-dioxoimidazolidin-1-YL]-N-(4-methylphenyl)acetamide](/img/structure/B11604450.png)
![8-ethyl 6-methyl (2Z)-5-amino-3-oxo-7-(pyridin-4-yl)-2-(pyridin-4-ylmethylidene)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B11604461.png)
![9-{3-methoxy-4-[(3-methylbenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione](/img/structure/B11604473.png)